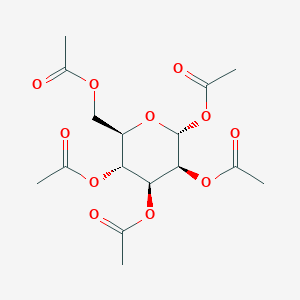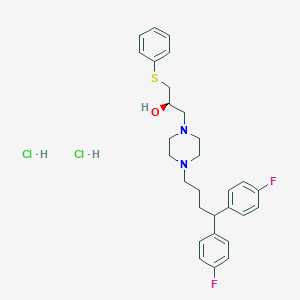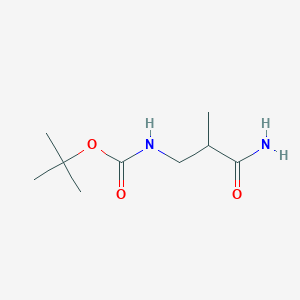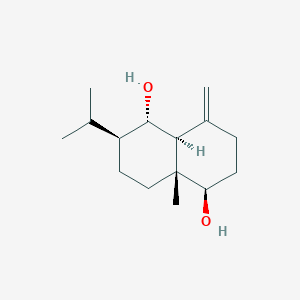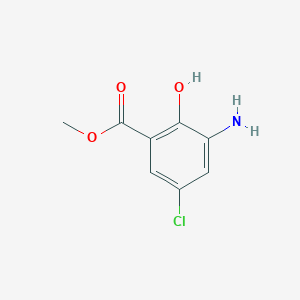
Methyl 3-amino-5-chloro-2-hydroxybenzoate
概要
説明
Methyl 3-amino-5-chloro-2-hydroxybenzoate is a compound that is structurally related to various other compounds explored for their potential applications in different fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, the related compounds provide insights into the possible characteristics and applications of Methyl 3-amino-5-chloro-2-hydroxybenzoate.
Synthesis Analysis
The synthesis of related compounds often involves selective chlorination and the use of different substituents to achieve desired properties. For instance, the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which is structurally similar to the compound of interest, was achieved by using N-chlorosuccinimide for selective monochlorination at specific positions on the substrate . This method could potentially be adapted for the synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the crystallographic system, space group, and hydrogen bonding interactions . These techniques could be applied to determine the molecular structure of Methyl 3-amino-5-chloro-2-hydroxybenzoate and to understand its supramolecular assembly.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of cocrystals and the ability to participate in hydrogen bonding interactions, which are crucial for the stability of the crystal structure . Additionally, the presence of amino and hydroxy groups in the structure suggests that Methyl 3-amino-5-chloro-2-hydroxybenzoate could engage in similar interactions, affecting its reactivity and the formation of supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic methods, including FTIR, 1H NMR, and 13C NMR . These methods could be used to confirm the structure of Methyl 3-amino-5-chloro-2-hydroxybenzoate and to investigate its properties. Theoretical calculations, such as density functional theory (DFT), could provide additional insights into the vibrational frequencies and electronic properties, such as the HOMO-LUMO energy gap, which are indicative of the compound's stability and reactivity .
科学的研究の応用
- Synthesis of 1,2,4-triazole-containing scaffolds
- Field : Pharmaceutical Chemistry
- Application Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application : The synthesis of these scaffolds involves the use of 3-amino-1,2,4-triazole. The synthetic methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results or Outcomes : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
- Preparation of Azasetron
- Field : Pharmaceutical Chemistry
- Application Summary : Methyl 3-amino-5-chloro-2-hydroxybenzoate can be used as an intermediate in the preparation of Azasetron , a drug used for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.
- Methods of Application : The synthesis of Azasetron involves the use of Methyl 3-amino-5-chloro-2-hydroxybenzoate. The specific synthetic methods are not provided in the source .
- Results or Outcomes : The outcome of this process is the production of Azasetron, a potent and selective antagonist of the 5-HT3 receptor, which is used in the management of nausea and vomiting induced by cancer treatment .
- Synthesis of Other Chemical Compounds
- Field : Organic Chemistry
- Application Summary : Methyl 3-amino-5-chloro-2-hydroxybenzoate can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its specific applications in this regard would depend on the target compound and the synthetic route chosen.
- Methods of Application : The methods of application would vary depending on the specific synthesis being carried out. For example, it could be used in a substitution reaction where the chlorine atom is replaced by another group, or in a condensation reaction where it reacts with another compound to form a larger molecule .
- Results or Outcomes : The outcomes of these syntheses would be the production of new chemical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being carried out .
Safety And Hazards
特性
IUPAC Name |
methyl 3-amino-5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSOMLZFAVONTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350776 | |
| Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-chloro-2-hydroxybenzoate | |
CAS RN |
5043-81-2 | |
| Record name | methyl 3-amino-5-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


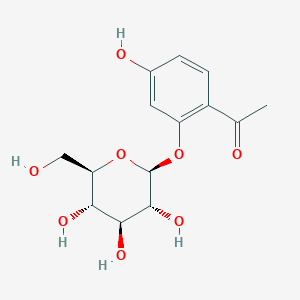
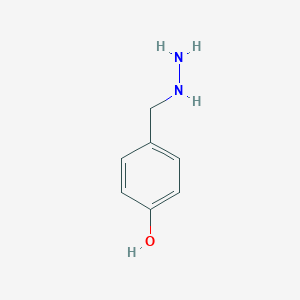

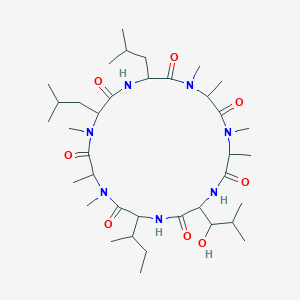

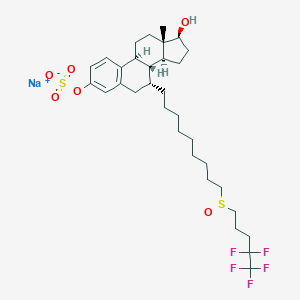

![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
